3-Chloronaphthalene-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

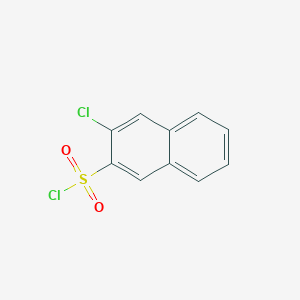

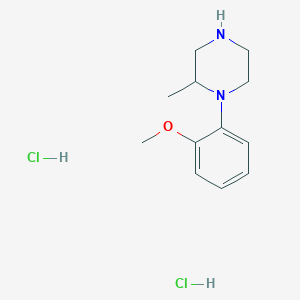

3-Chloronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H6Cl2O2S . It is used in various chemical reactions due to its unique properties .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 3-Chloronaphthalene-2-sulfonyl chloride, has been a topic of research. A study discusses a method optimized for the synthesis of sulfonyl chlorides and amides using photocatalysis . Another study presents a simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts as a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of 3-Chloronaphthalene-2-sulfonyl chloride is represented by the formula C10H6Cl2O2S . This indicates that the molecule consists of 10 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 oxygen atoms, and 1 sulfur atom .

Chemical Reactions Analysis

Sulfonyl chlorides, such as 3-Chloronaphthalene-2-sulfonyl chloride, are involved in various chemical reactions. For instance, a study discusses the chromoselective synthesis of sulfonyl chlorides and sulfonamides with a potassium poly (heptazine imide) photocatalyst . Another study presents a thiol chlorination method with N-Chlorosuccinimide .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloronaphthalene-2-sulfonyl chloride include a molecular weight of 261.12 and a melting point of 96-97 degrees Celsius .

Scientific Research Applications

Catalyzed Synthesis of Sulfones

3-Chloronaphthalene-2-sulfonyl chloride is utilized in the catalyzed synthesis of sulfones, where it acts as a sulfonylating agent. In one study, sulfones were synthesized from sulfonylhydrazones using iron(III) phthalocyanine chloride as a catalyst. This method offers broad substrate scope, mild reaction conditions, and produces sulfones in good to high yields, highlighting its potential in sulfur chemistry research (Zhao et al., 2016).

Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides

Another application involves the oxidation of heteroaromatic thiols to sulfonyl chloride using aqueous sodium hypochlorite. This reaction avoids the use of chlorine gas and is effective with substrates that are resistant to other methods. The produced sulfonyl chlorides are stable enough to be used as monomers in parallel chemistry efforts, demonstrating their utility in the synthesis of heteroaryl sulfonamides and sulfonyl fluorides (Wright & Hallstrom, 2006).

Synthesis of Peptidosulfonamide Building Blocks

N-Phthalimido β-aminoethanesulfonyl chlorides, which are derived from amino acids, were prepared using 3-Chloronaphthalene-2-sulfonyl chloride. This process involves converting sulfonic acids or their sodium salts into corresponding sulfonyl chlorides using thionyl chloride. This methodology provides a straightforward route to new peptidosulfonamide peptidomimetics, showcasing its importance in the development of novel peptidomimetic building blocks (Humljan & Gobec, 2005).

Functionalization of Polymers

3-Chloronaphthalene-2-sulfonyl chloride is also used in the functionalization of polymers. For instance, soluble polypyrroles were prepared using functional dopants and then treated with chlorosulfonic acid to introduce chlorosulfonyl groups. This step is crucial for producing water-soluble polypyrroles, which have applications in conducting polymers and materials science (Jang, Lee, & Moon, 2004).

Mechanism of Action

Sulfonyl chlorides, including 3-Chloronaphthalene-2-sulfonyl chloride, are known to be involved in various chemical reactions. For instance, they are used in the Friedel-Crafts acylation of aromatic compounds . Sulfonyl chlorides are also known to react with amines to form sulfonamides, which have a wide range of pharmacological activities .

Safety and Hazards

3-Chloronaphthalene-2-sulfonyl chloride is classified as a dangerous substance. It is associated with hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

3-chloronaphthalene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c11-9-5-7-3-1-2-4-8(7)6-10(9)15(12,13)14/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPPBFXAIUSRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloronaphthalene-2-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2617541.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2617542.png)

![3-[(2-Cyanophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2617544.png)

![4,6-Bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2617545.png)

![2-O-(9H-Fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2617546.png)

![Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B2617548.png)

![1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617551.png)

![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid](/img/structure/B2617552.png)

![(7R)-8-Benzyl-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2617557.png)

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2617558.png)